molecular formula C6H2ClF2NO2 B2761898 5-chloro-1,3-difluoro-2-nitroBenzene CAS No. 136272-31-6

5-chloro-1,3-difluoro-2-nitroBenzene

Cat. No.: B2761898
CAS No.: 136272-31-6
M. Wt: 193.53
InChI Key: SYCSOTAABUJOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1,3-difluoro-2-nitroBenzene is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-difluoro-2-nitroBenzene typically involves the nitration of 4-chloro-2,6-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-difluoro-2-nitroBenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group and halogen atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Aromatic Substitution: The major products are substituted derivatives of this compound, depending on the nucleophile used.

    Reduction: The primary product is 4-Chloro-2,6-difluoroaniline.

    Oxidation: The products vary based on the specific oxidizing agent and reaction conditions.

Scientific Research Applications

5-chloro-1,3-difluoro-2-nitroBenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying nucleophilic aromatic substitution mechanisms.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugated systems.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-difluoro-2-nitroBenzene primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group and halogen atoms activate the benzene ring towards nucleophilic attack. The compound forms a Meisenheimer complex as an intermediate during nucleophilic aromatic substitution reactions. This intermediate then undergoes further transformations to yield the final substituted product.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoronitrobenzene: Similar in structure but lacks the chlorine atom. It is less reactive towards nucleophiles compared to 5-chloro-1,3-difluoro-2-nitroBenzene.

    2,6-Difluoronitrobenzene: Lacks the chlorine atom but has similar reactivity patterns. It is used in similar applications but may have different physical properties.

    4-Chloro-2-fluoronitrobenzene: Contains one less fluorine atom, making it less electron-deficient and slightly less reactive.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSOTAABUJOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.